

Spectroscopic and Spectrometric Characterization of 4-Bromo-4'-fluorobiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-4'-fluorobiphenyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic biphenyl derivative, **4-Bromo-4'-fluorobiphenyl**. The document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, offering valuable insights for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic and spectrometric analysis of **4-Bromo-4'-fluorobiphenyl**.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.60	Doublet of Doublets	$J_{HH} \approx 8.5$, $J_{HF} \approx 5.5$	H-2', H-6'
~7.55	Doublet	$J_{HH} \approx 8.5$	H-2, H-6
~7.45	Doublet	$J_{HH} \approx 8.5$	H-3, H-5
~7.15	Triplet	$J_{HH} \approx 8.5$	H-3', H-5'

Note: Predicted data is based on spectral analysis of similar compounds and empirical NMR prediction software. Actual experimental values may vary slightly.

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~162.5 (d, $^1J_{CF} \approx 245$ Hz)	C-4'
~140.0	C-1
~138.0 (d, $^4J_{CF} \approx 3$ Hz)	C-1'
~132.0	C-3, C-5
~128.5 (d, $^3J_{CF} \approx 8$ Hz)	C-2', C-6'
~128.0	C-2, C-6
~121.5	C-4
~115.5 (d, $^2J_{CF} \approx 21$ Hz)	C-3', C-5'

Note: Predicted data is based on spectral analysis of similar compounds and empirical NMR prediction software. Actual experimental values may vary slightly.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1600-1585	Strong	Aromatic C=C Stretch
1500-1400	Strong	Aromatic C=C Stretch
~1225	Strong	C-F Stretch
~1070	Strong	C-Br Stretch
850-800	Strong	p-disubstituted benzene C-H out-of-plane bend

Table 4: Mass Spectrometry Fragmentation Data (EI)

m/z	Relative Intensity (%)	Ion Assignment
252/250	High	[M] ⁺ (Molecular Ion, showing Br isotope pattern)
171	Moderate	[M - Br] ⁺
152	Low	[M - Br - F] ⁺
95	Moderate	[C ₆ H ₄ F] ⁺
76	Moderate	[C ₆ H ₄] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Bromo-4'-fluorobiphenyl** (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL).^[1] The sample is transferred to a 5 mm NMR tube.^[1] All spectra are recorded at room temperature on a spectrometer operating at a proton frequency of 400 MHz or higher. ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra are typically acquired with

proton decoupling to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

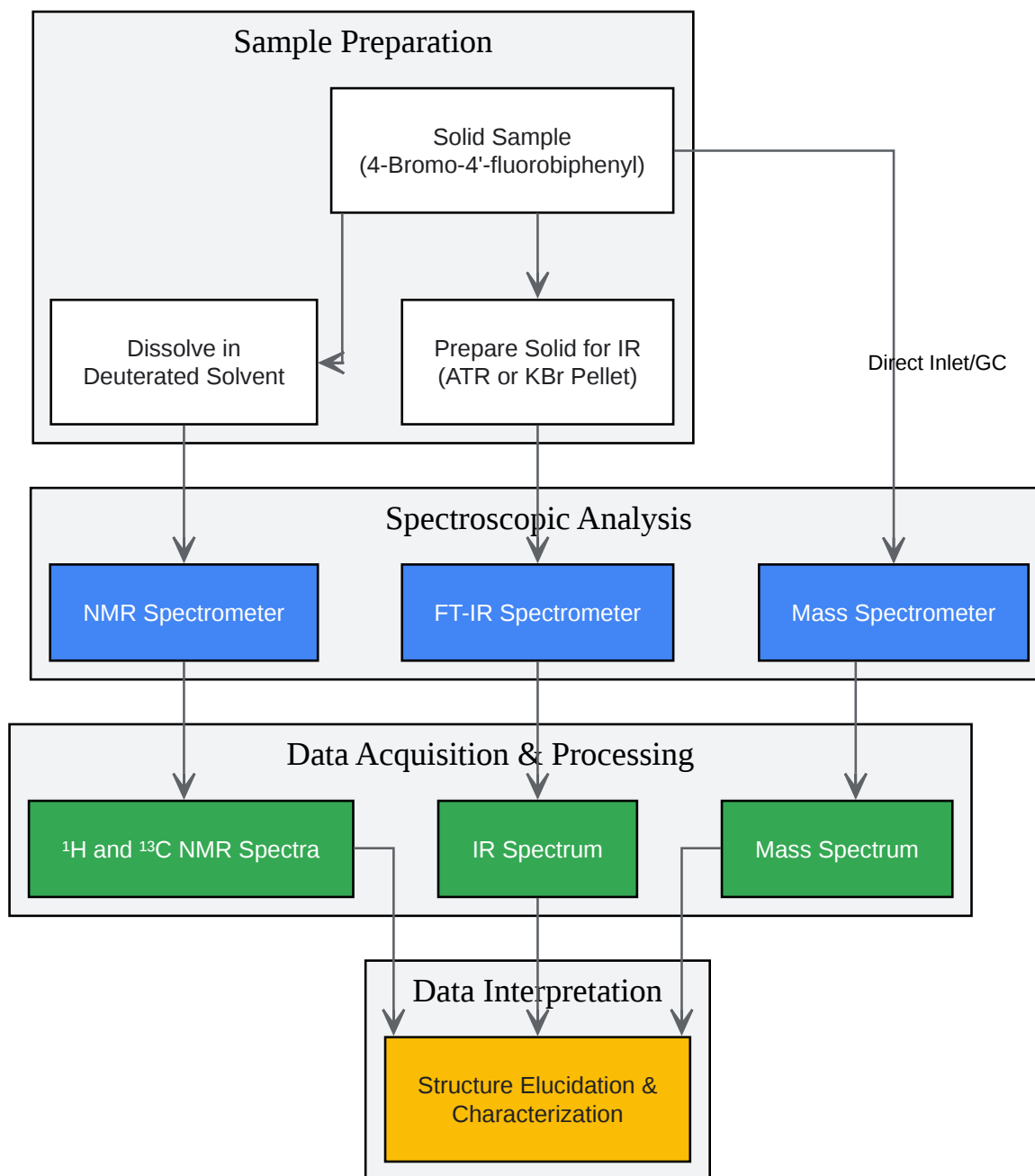
For solid samples, the Attenuated Total Reflectance (ATR) method is commonly employed due to its minimal sample preparation.[2][3] The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A small amount of the solid **4-Bromo-4'-fluorobiphenyl** is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[2] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[2] The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.[4] The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6] The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **4-Bromo-4'-fluorobiphenyl**.



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Caption: General workflow for spectroscopic analysis of **4-Bromo-4'-fluorobiphenyl**.

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- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 4-Bromo-4'-fluorobiphenyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050986#spectral-data-for-4-bromo-4-fluorobiphenyl-nmr-ir-ms]

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